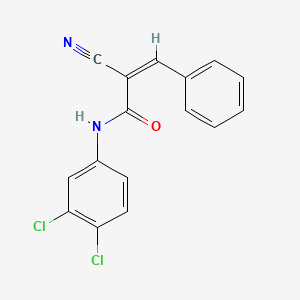

![molecular formula C18H23N3O B5561698 N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)

N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea and related compounds involves complex chemical reactions, where specific conditions and reagents are used to achieve the desired product. For instance, Miyashita et al. (1992) synthesized new N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas with significant antiulcer activity, demonstrating the versatility of urea compounds in medical chemistry (Miyashita et al., 1992).

Molecular Structure Analysis

The molecular structure of N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea and similar compounds has been analyzed through various techniques such as X-ray diffraction and NMR spectroscopy. For example, B. Ośmiałowski et al. (2013) conducted studies on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to understand the effect of substituents on complexation, employing NMR spectroscopic titrations and quantum chemical calculations (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea are essential for its functionalization and application in various domains. The compound participates in reactions that underscore its utility in creating more complex molecules. For instance, the work by Perry S. Corbin et al. (2001) on the complexation-induced unfolding of heterocyclic ureas highlights the intricate hydrogen bonding and complex formation capabilities of urea derivatives (Corbin et al., 2001).

Physical Properties Analysis

The physical properties of N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea, such as solubility, melting point, and crystal structure, are crucial for its handling and application in different environments. The crystal structure determination and physical property analysis of compounds similar to N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea provide insights into the material's stability and reactivity.

Chemical Properties Analysis

The chemical properties of N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea, including its reactivity with other chemical species, acid-base behavior, and potential for forming derivatives, are foundational for its application in synthesis and drug design. The interaction of urea derivatives with ions and other molecules, as studied by E. Cho et al. (2003), shows the potential for creating selective sensors and binders, demonstrating the broad utility of these compounds (Cho et al., 2003).

科学的研究の応用

1. Analytical Chemistry Applications

A colorimetric reaction involving urea, o-phthalaldehyde, and N-(1-naphthyl)ethylenediamine described for measuring urea showcases the compound's utility in analytical chemistry. This method allows for manual, continuous-flow, and kinetic measurements of urea, demonstrating good sensitivity and agreement with existing methods without requiring enzymes or experiencing a lag phase. It operates effectively at temperatures of 37 degrees Celsius or lower, indicating its potential for diverse analytical applications (Jung et al., 1975).

2. Supramolecular Chemistry

Research into the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through (1)H NMR spectroscopic titrations and quantum chemical calculations highlights its relevance in supramolecular chemistry. This study provides insights into the substituent effect on complexation, involving intramolecular hydrogen bond breaking and the formation of complexes based on hydrogen bonding and electronic repulsions. Such investigations could inform the design of molecular assemblies and sensors (Ośmiałowski et al., 2013).

3. Material Science

In material science, naphthalene-based polyimide derivatives fabricated through condensation polymerization have been investigated as organic electrode materials for lithium-ion batteries (LIBs). These derivatives show improved stability and performance as cathode materials due to their electroactive carbonyl functionalities. The study demonstrates the potential of such materials in enhancing the capacity and durability of LIBs, underscoring the broader applicability of naphthalene derivatives in energy storage technologies (Chen et al., 2017).

4. Photocatalysis and Nanotechnology

Research into supramolecular self-assembly of naphthalene-diimide (NDI)-containing nanocylinders in water highlights the compound's utility in nanotechnology and photocatalysis. These nanocylinders, formed through hydrogen bonding and hydrophobic interactions, exhibit remarkable stability and aspect ratio, potentially useful in various nanotechnological applications (Choisnet et al., 2019).

5. Pharmacology and Drug Design

In the realm of pharmacology, extending the N-linked aminopiperidine class to the mycobacterial gyrase domain has led to the development of potent antibacterial compounds. This research involves synthesizing derivatives with activity in the low nanomolar range, indicating significant potential for developing new treatments against Mycobacterium tuberculosis (Bobesh et al., 2014).

将来の方向性

The future directions for research on “N-1-naphthyl-N’-[2-(1-piperidinyl)ethyl]urea” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Piperidine derivatives are important synthetic fragments for designing drugs , suggesting potential for future pharmaceutical development.

特性

IUPAC Name |

1-naphthalen-1-yl-3-(2-piperidin-1-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c22-18(19-11-14-21-12-4-1-5-13-21)20-17-10-6-8-15-7-2-3-9-16(15)17/h2-3,6-10H,1,4-5,11-14H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLTXTHLGGUTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-1-yl-3-(2-piperidin-1-ylethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

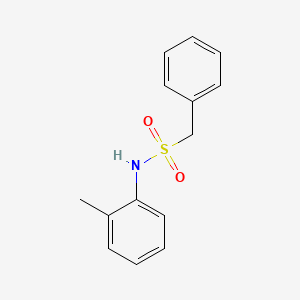

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

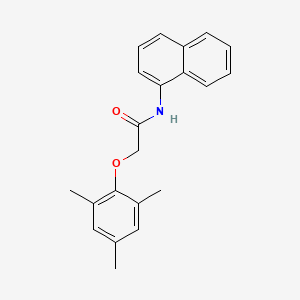

![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)

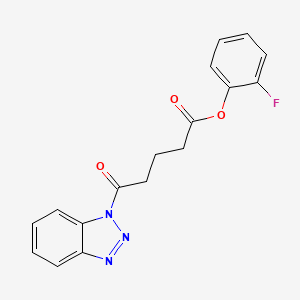

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)

![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)